Home > Products > Building Blocks P3932 > 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one
2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one - 523990-62-7

2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-2802281
CAS Number: 523990-62-7
Molecular Formula: C18H21N3O
Molecular Weight: 295.386
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Drug Discovery: Quinazolinones have demonstrated promising activity against various targets, including kinases, histone deacetylases, and tubulin. Exploring the potential of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one as a scaffold for developing novel therapeutics targeting these pathways could be beneficial. [, ]

2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime

  • Compound Description: This compound is a racemic Hsp90 inhibitor. [] It targets the N-terminal adenosine triphosphatase site of Hsp90. [] The (S) enantiomer of this compound exhibits high oral bioavailability in mice and demonstrates excellent antitumor activity in human cancer xenograft models. []

(S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid ((S)-4-AHCP)

  • Compound Description: This compound is a potent and selective agonist at the GluR5 subtype of ionotropic glutamate receptors. [] It shows much weaker activity at AMPA receptors compared to AMPA itself and has limited effects on kainate receptors. []
  • Relevance: Although structurally distinct from 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one, (S)-4-AHCP is discussed in the context of heterocyclic compounds exhibiting diverse pharmacological profiles. [] This paper explores the structure-activity relationships of various heterocyclic compounds, highlighting how subtle structural changes can significantly impact biological activity. Therefore, (S)-4-AHCP serves as an example of the structural diversity and associated activity changes seen within heterocyclic compounds, a class to which 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one also belongs.

3-Benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones (Carbostyril derivatives)

  • Compound Description: This class of compounds, 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones, is recognized as a useful structural motif for synthesizing various biologically active molecules. [] They serve as precursors to carbostyrils (2-hydroxyquinolines) and huperzine A analogs. These derivatives display a range of activities, including non-steroidal anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial effects. []

4-Amino-3-aryl-7-substituted-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-ones

  • Compound Description: This class of compounds was synthesized using a series of Knoevenagel reactions, cyclizations, and enamine formation. []

(R)-2-amino-7-(2-bromo-4-fluorophenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

  • Compound Description: This compound is a key intermediate in the synthesis of [(14)C]-TAK-459 (1B), a labeled analog of the HSP90 inhibitor TAK-459. []

(R)-2-Amino-7-[4-fluoro-2-(6-methoxy-pyridin-2-yl)-phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

  • Compound Description: This compound is the focus of several patents [, , ] concerning its use in solid oral formulations.

Properties

CAS Number

523990-62-7

Product Name

2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-amino-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C18H21N3O

Molecular Weight

295.386

InChI

InChI=1S/C18H21N3O/c1-18(2,3)13-6-4-11(5-7-13)12-8-15-14(16(22)9-12)10-20-17(19)21-15/h4-7,10,12H,8-9H2,1-3H3,(H2,19,20,21)

InChI Key

JMMSRJPXFAIOJR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.